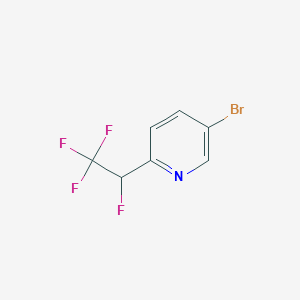

Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)-

Description

The compound 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine features a pyridine ring substituted with a bromine atom at position 5 and a 1,2,2,2-tetrafluoroethyl group at position 2. This structure combines a halogen (bromine) with a highly fluorinated alkyl chain, conferring unique electronic and steric properties. Such characteristics make it valuable in medicinal chemistry and materials science, particularly in reactions requiring stabilized intermediates or fluorinated motifs .

Properties

Molecular Formula |

C7H4BrF4N |

|---|---|

Molecular Weight |

258.01 g/mol |

IUPAC Name |

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine |

InChI |

InChI=1S/C7H4BrF4N/c8-4-1-2-5(13-3-4)6(9)7(10,11)12/h1-3,6H |

InChI Key |

KCANCJTXSLTOBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Synthesis

A patented approach for related bromopyridine derivatives involves the use of Grignard reagents for nucleophilic substitution on brominated pyridine rings. For example, 2,5-dibromopyridine can be converted to the corresponding Grignard intermediate, which then reacts with tetrafluoroethyl electrophiles to introduce the tetrafluoroethyl substituent selectively. This method typically uses solvents such as tetrahydrofuran or diethyl ether and requires low temperatures to maintain regioselectivity and yield.

Multi-Step Synthesis via Pyridine Intermediates

Another strategy, inspired by analogous processes for fluorinated aromatic compounds, involves multi-step synthesis starting from dibromopyridine derivatives. The steps include:

- Preparation of the acid chloride or other activated intermediates from fluorinated precursors

- Coupling with aminopyridine derivatives

- Catalytic hydrogenation or selective reduction to obtain the desired substituted pyridine

This multi-step method is advantageous for controlling the substitution pattern but requires careful handling of reactive intermediates such as acid chlorides, which are unstable and must be used immediately after preparation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran, diethyl ether, or toluene | Solvent choice affects solubility and reaction rate |

| Temperature | -78°C to room temperature | Low temperatures favor regioselectivity |

| Reaction Time | Several hours to overnight | Dependent on reagent reactivity |

| Reagents | Bromopyridine derivatives, tetrafluoroethyl halides or equivalents | Purity of reagents critical for yield |

| Catalysts | Palladium or nickel catalysts (for coupling steps) | Used in multi-step synthesis |

The synthesized Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern and purity

- Mass Spectrometry (MS) for molecular weight confirmation

- Elemental analysis for halogen content verification

- Computational chemistry tools for 3D structural modeling and steric/electronic property analysis

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation + Fluoroalkylation | Bromopyridine derivatives | Tetrafluoroethyl halides | Direct, fewer steps | Requires careful control to avoid side reactions |

| Grignard Reagent Approach | 2,5-Dibromopyridine | Mg, tetrafluoroethyl electrophiles | Regioselective substitution | Sensitive to moisture, requires inert atmosphere |

| Multi-step via Acid Chlorides | Fluorinated benzoic acids | Acid chlorides, aminopyridines | High control over substitution pattern | Acid chlorides unstable, multi-step complexity |

- The use of excess fluorinated alcohols or reagents may lead to incomplete reactions or impurities, as observed in related aromatic fluorination processes.

- Acid chloride intermediates, while reactive, cannot be stored and require immediate use, increasing process complexity.

- Regioselectivity is a critical challenge due to multiple reactive sites on the pyridine ring; thus, reaction conditions such as temperature and solvent are optimized to favor the desired substitution.

- The presence of the tetrafluoroethyl group significantly alters the electronic environment of the pyridine ring, influencing subsequent reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Reagents such as Grignard reagents, lithium reagents, and other nucleophiles are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under specific conditions to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the tetrafluoroethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

Key analogs and their substituent effects are outlined below:

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- Electronic Effects : The tetrafluoroethyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to ethoxy (electron-donating) or fluorine (moderate EWG). This enhances electrophilic reactivity at the pyridine ring .

- Lipophilicity : Fluorination increases logP values, making the target compound more lipophilic than analogs like 5-bromo-2-ethoxypyridine. This property is advantageous in drug design for improved membrane permeability .

- Steric Hindrance : Bulky substituents (e.g., TMS-ethynyl in ) reduce reactivity in sterically sensitive reactions, whereas the tetrafluoroethyl group balances moderate bulk with electronic effects .

Physicochemical Data and Stability

- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The target compound likely surpasses 5-bromo-2-ethoxybenzaldehyde () in decomposition temperature due to strong C-F bonds.

- Solubility : Polar substituents (e.g., -OH in 5-bromo-2-hydroxy-3-methylpyridine, ) increase aqueous solubility, whereas the target compound’s lipophilicity favors organic solvents like DCM or THF .

Research Findings and Challenges

- Reactivity Studies: Fluorinated pyridines undergo slower nucleophilic substitution than non-fluorinated analogs due to EWG effects. However, the bromine in the target compound remains reactive under Pd-catalyzed conditions .

- Contradictions : highlights pyridines with bulky pyrrolidine and silyl groups, which may exhibit reduced synthetic versatility compared to the target compound’s balance of reactivity and steric profile .

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- is a notable member of this class, exhibiting various biological properties and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- is . Its structure features a bromine atom at the 5-position and a tetrafluoroethyl group at the 2-position of the pyridine ring. This unique configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic character, which can facilitate nucleophilic attacks in biochemical pathways.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways. For instance, it may affect the activity of enzymes related to cancer cell proliferation or inflammation .

- Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways critical for therapeutic effects .

Medicinal Chemistry

Research indicates that Pyridine, 5-bromo-2-(1,2,2,2-tetrafluoroethyl)- serves as a scaffold for developing new active pharmaceutical ingredients (APIs). Its derivatives have shown promise in targeting neuropeptide Y receptors and other critical pathways in cancer therapy .

Case Studies

- Inhibition of Neuropeptide Y Receptor : A study demonstrated that derivatives of this compound could effectively inhibit neuropeptide Y receptor Y5, which is implicated in obesity and anxiety disorders. The bromine and fluorine substituents play a crucial role in enhancing binding affinity.

- SARS-CoV-2 Main Protease Inhibition : Another research effort highlighted the compound's potential in inhibiting the main protease of SARS-CoV-2. This finding underscores its relevance in addressing viral infections and suggests further exploration for antiviral applications .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-bromo-2-(1,2,2,2-tetrafluoroethyl)pyridine, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via halogenation of a pyridine precursor followed by nucleophilic substitution or cross-coupling reactions. For example:

Bromination : Introduce bromine at the 5-position of 2-(1,2,2,2-tetrafluoroethyl)pyridine using NBS (N-bromosuccinimide) under radical-initiated conditions .

Tetrafluoroethyl Group Introduction : Use a nickel-catalyzed reductive coupling of halogenated pyridines with tetrafluoroethylene derivatives, as demonstrated in analogous bipyridine syntheses .

- Critical Parameters : Temperature control (<60°C to avoid side reactions), anhydrous conditions (due to moisture-sensitive fluorinated reagents), and catalyst selection (e.g., Ni(0) complexes for coupling efficiency) .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) to resolve fluorinated byproducts .

- Spectroscopy :

- ¹⁹F NMR : Confirm the presence of the tetrafluoroethyl group (δ ~ -70 to -80 ppm for CF₃ and -120 to -130 ppm for CF₂) .

- HRMS : Exact mass matching (theoretical m/z for C₇H₃BrF₄N: 279.939) .

- Elemental Analysis : Verify Br and F content within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Fluorinated Compound Hazards : Use fume hoods and PFAS-rated gloves to prevent inhalation/skin contact, as tetrafluoroethyl groups may release HF under hydrolysis .

- Bromine Handling : Avoid light exposure (brominated aromatics can decompose photolytically) and store under inert gas (argon) .

- Waste Disposal : Neutralize with calcium carbonate before disposal to bind fluoride ions .

Advanced Research Questions

Q. How does the electron-withdrawing tetrafluoroethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The -CF₂CF₃ group strongly deactivates the pyridine ring, making Suzuki-Miyaura couplings challenging. Use Pd(PPh₃)₄ with high-boiling solvents (e.g., DMF) at 110–120°C to activate the 5-bromo position .

- Directing Effects : The bromine at C5 and CF₂CF₃ at C2 create steric hindrance, favoring meta-substitution in further functionalization. Computational modeling (DFT) is recommended to predict regioselectivity .

Q. What analytical techniques are suitable for resolving contradictions in reported physicochemical properties (e.g., boiling point discrepancies)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting/boiling points under controlled pressure (e.g., 750 mmHg for consistency with literature) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices with structurally similar fluorinated pyridines (e.g., 5-bromo-2-fluoropyridine, tᵣ = 8.2 min on DB-5MS) .

- Literature Cross-Validation : Reconcile data using the Journal of Fluorine Chemistry’s compilations of perfluorinated compound properties .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibitor Design : The bromine acts as a leaving group for nucleophilic aromatic substitution (e.g., with amines to create kinase inhibitors). Example protocol:

React with piperazine in DMSO at 80°C for 12 hours.

Purify via silica gel chromatography (EtOAc/hexane 1:3) to isolate the substituted product .

- Fluorinated Probes : Use ¹⁹F NMR to track metabolic stability in vitro (e.g., liver microsome assays) due to the distinct fluorine signature .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Bromination and fluorination steps may require flow chemistry setups to control heat dissipation .

- Catalyst Recycling : For nickel-catalyzed steps, immobilize catalysts on mesoporous silica to improve turnover number (TON > 500) .

- Byproduct Management : Use inline IR spectroscopy to monitor reaction progress and minimize tetrafluoroethyl ether byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.